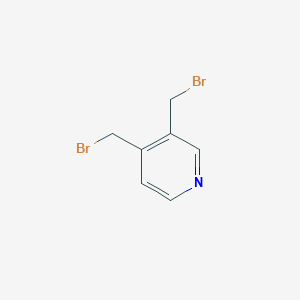

Pyridine, 3,4-bis(bromomethyl)-

Description

Contextualization of Pyridine (B92270) Derivatives as Versatile Synthetic Intermediates

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. nih.govgoogle.com The pyridine ring is a polar, and sometimes ionizable, aromatic system that can enhance the solubility and bioavailability of molecules, making it a highly sought-after scaffold in drug discovery. rsc.orgchemicalbook.com

The versatility of pyridines stems from their reactivity and the various methods available for their synthesis and modification. google.comorganic-chemistry.org Chemists have developed numerous strategies to introduce a wide array of substituents onto the pyridine ring, allowing for fine-tuning of a molecule's steric and electronic properties. organic-chemistry.org This adaptability makes pyridine derivatives crucial intermediates, serving as building blocks for a vast range of more complex chemical structures. nih.govrsc.org Their significance is underscored by the continuous development of novel synthetic methodologies to access these valuable compounds. nih.govchemicalbook.com

Significance of Bis(bromomethyl) Substituents for Functional Group Interconversion

The defining feature of Pyridine, 3,4-bis(bromomethyl)- is the presence of two bromomethyl (-CH₂Br) groups. These substituents are of paramount importance for functional group interconversion (FGI), a fundamental strategy in organic synthesis that involves converting one functional group into another. researchgate.netbldpharm.com

The carbon-bromine bond in a bromomethyl group is relatively weak, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. tcichemicals.com This high reactivity allows the two bromomethyl groups to serve as electrophilic sites, readily reacting with a wide variety of nucleophiles. This facilitates the introduction of new functional groups and the construction of larger molecular architectures. For example, the bromomethyl groups can be displaced by amines, thiols, or alkoxides to form new carbon-heteroatom bonds.

This reactivity is exemplified in the synthesis of complex molecules where bis(bromomethyl)arenes act as key precursors. nih.govnih.gov The dual reactive sites on compounds like Pyridine, 3,4-bis(bromomethyl)- enable their use in building macrocycles and cyclophanes, where the two ends of the molecule are linked together or to other molecular fragments. nih.govbeilstein-journals.org

| Reaction Type | Nucleophile | Resulting Functional Group | Significance |

| Nucleophilic Substitution | Amines (R-NH₂) | Aminomethyl (-CH₂-NH-R) | Formation of new C-N bonds, key in ligand and pharmaceutical synthesis. |

| Nucleophilic Substitution | Thiols (R-SH) | Thioether (-CH₂-S-R) | Introduction of sulfur-containing moieties. |

| Nucleophilic Substitution | Alkoxides (R-O⁻) | Ether (-CH₂-O-R) | Creation of ether linkages. |

| Cyclization Reactions | Dithiols, Diamines | Heterocyclic rings | Precursor for macrocycles and cyclophanes. nih.govbeilstein-journals.org |

This interactive table summarizes the functional group interconversions possible with bis(bromomethyl) substituents, highlighting their synthetic utility.

Historical Development and Emerging Trends in the Chemistry of Pyridine, 3,4-bis(bromomethyl)- Analogues

The history of pyridine chemistry dates back to its discovery in coal tar. sigmaaldrich.com Early synthetic methods were often low-yielding, but a significant breakthrough occurred in 1924 with Aleksei Chichibabin's invention of a more efficient pyridine synthesis. sigmaaldrich.com Over the decades, numerous named reactions for pyridine synthesis have been developed, such as the Hantzsch pyridine synthesis. organic-chemistry.org

The synthesis of specific substituted pyridines, like those with bromomethyl groups, typically follows the construction of the main pyridine ring. Common methods for introducing bromomethyl groups include:

Radical Bromination: Using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator to brominate the methyl groups of a corresponding lutidine (dimethylpyridine) precursor.

Conversion of Alcohols: Reacting the corresponding pyridinedimethanol with a bromine source, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). rsc.org

| Precursor | Reagent(s) | Product | Reference |

| Pyridine-2,6-diyldimethanol | 48% HBr | 2,6-Bis(bromomethyl)pyridine (B1268884) | rsc.org |

| 5-Methylnicotinic Acid | Multi-step synthesis involving reduction and bromination | 3-(Bromomethyl)-5-methylpyridine hydrobromide | researchgate.net |

| 2,6-Dimethyl-4-iodopyridine | N-Bromosuccinimide (NBS), AIBN | 2,6-Bis(bromomethyl)-4-iodopyridine |

This table outlines established synthetic routes for various bis(bromomethyl)pyridine analogues.

Emerging trends in the chemistry of these compounds focus on their application as specialized building blocks. There is growing interest in using bis(bromomethyl)pyridines and related structures for the synthesis of:

Macrocycles and Cyclophanes: These large, ring-like structures have unique host-guest properties and are explored in supramolecular chemistry and materials science. beilstein-journals.orgrsc.org The defined geometry of the pyridine ring and the reactive handles of the bromomethyl groups make them ideal precursors for creating conformationally restricted macrocyclic ligands. nih.gov

Complex Ligands: The pyridine nitrogen and the functional groups derived from the bromomethyl substituents can coordinate with metal ions, leading to the formation of novel catalysts and functional materials. rsc.orgrsc.org

Biologically Active Molecules: As part of the broader trend in medicinal chemistry, substituted pyridines are continuously investigated for their therapeutic potential. chemicalbook.comchemicalbook.com The ability to use compounds like Pyridine, 3,4-bis(bromomethyl)- to construct complex molecular scaffolds is valuable in the search for new drug candidates. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMPRMRIFWGAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Pyridine, 3,4 Bis Bromomethyl

Strategies from Pyridine-3,4-diyldimethanol Precursors

One of the primary routes to Pyridine (B92270), 3,4-bis(bromomethyl)- involves the conversion of Pyridine-3,4-diyldimethanol. This precursor offers a direct pathway to the target compound through halogenation of its two hydroxymethyl groups.

The use of hydrobromic acid (HBr) is a well-established method for the bromination of alcohols. In the context of Pyridine-3,4-diyldimethanol, this reaction proceeds by protonation of the hydroxyl groups, followed by nucleophilic substitution by bromide ions. A typical procedure involves heating the precursor with a concentrated solution of HBr. rsc.org For instance, a similar synthesis of 2,6-Bis(bromomethyl)pyridine (B1268884) involves heating pyridine-2,6-diyldimethanol with 48% HBr at 125 °C for 6 hours. rsc.org After the reaction, the mixture is cooled, and the product is isolated through a workup procedure that often involves neutralization and extraction.

Table 1: Reaction Parameters for Halogenation with HBr

| Parameter | Value |

| Reagent | 48% Hydrobromic Acid |

| Precursor | Pyridine-2,6-diyldimethanol |

| Temperature | 125 °C |

| Reaction Time | 6 hours |

| Data derived from a similar synthesis of 2,6-Bis(bromomethyl)pyridine. rsc.org |

Beyond hydrobromic acid, other halogenating agents can be employed to convert Pyridine-3,4-diyldimethanol to its bis(bromomethyl) derivative. Reagents like phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) are common alternatives. These reagents often allow for milder reaction conditions and can sometimes offer better yields and selectivity. The choice of reagent and solvent system is crucial and can significantly impact the outcome of the reaction.

Approaches from 3,4-Dimethylpyridine Derivatives

An alternative synthetic strategy starts with the more readily available 3,4-Dimethylpyridine (also known as 3,4-lutidine). nist.govnih.gov This approach involves the bromination of the methyl groups, which requires different reaction conditions compared to the halogenation of alcohols.

The conversion of the methyl groups on 3,4-Dimethylpyridine to bromomethyl groups typically proceeds through a free radical mechanism. mdma.ch This process is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from one of the methyl groups to form a benzylic-type radical. This radical then reacts with a bromine source to yield the bromomethyl group. This process is repeated for the second methyl group. Common reagents for initiating radical bromination include N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for the selective bromination of benzylic and allylic C-H bonds. mdma.chnih.govorganic-chemistry.org For the synthesis of Pyridine, 3,4-bis(bromomethyl)-, 3,4-Dimethylpyridine is treated with two equivalents of NBS. The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile, and is initiated either by light or a chemical initiator. mdma.ch The use of an initiator helps to generate the necessary bromine radicals to propagate the chain reaction. The selectivity for bromination at the methyl groups over the pyridine ring is a key advantage of this method. mdma.ch

Table 2: Reagents for Selective Bromination of 3,4-Dimethylpyridine

| Reagent | Role |

| 3,4-Dimethylpyridine | Starting Material |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | Radical Initiator |

| Carbon Tetrachloride / Acetonitrile | Solvent |

Chemo- and Regioselectivity in the Functionalization of the Pyridine Core

Achieving the desired 3,4-disubstituted pattern on the pyridine ring with high chemo- and regioselectivity is a significant challenge in synthetic organic chemistry. The electronic nature of the pyridine ring, with its electron-deficient character, influences the reactivity of its various positions. The introduction of substituents can further direct subsequent functionalization.

In the synthesis of Pyridine, 3,4-bis(bromomethyl)-, the starting material already possesses the desired 3,4-substitution pattern. The challenge then lies in selectively functionalizing the methyl or hydroxymethyl groups without affecting the pyridine ring itself.

For instance, when starting from 3,4-Dimethylpyridine, the use of radical bromination conditions with NBS is crucial for achieving chemoselectivity. mdma.ch These conditions favor substitution at the benzylic positions (the methyl groups) over electrophilic aromatic substitution on the pyridine ring.

The regioselectivity in reactions involving pyridyne intermediates, such as 3,4-pyridyne, is influenced by the electronic effects of substituents on the ring. nih.gov While not directly involved in the methods discussed above, understanding these principles is vital for designing syntheses of other substituted pyridines. The distortion of the aryne intermediate can direct nucleophilic attack to a specific carbon, thereby controlling the regiochemical outcome. nih.gov

Catalytic and Green Chemistry Approaches in Bromomethylation Reactions

The classic method for benzylic bromination is the Wohl-Ziegler reaction, which traditionally employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a chlorinated solvent like carbon tetrachloride (CCl₄). chem-station.comwikipedia.orgwikipedia.org However, due to the toxicity and environmental harm associated with CCl₄, significant research has been directed towards identifying safer and more sustainable alternatives. wikipedia.orgorganic-chemistry.org

Catalytic Innovations:

Recent advancements have introduced catalytic methods to activate the brominating agent, allowing the reaction to proceed under milder conditions. Lewis acids, for example, have been shown to effectively catalyze benzylic bromination. One notable system employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in the presence of a catalytic amount of Zirconium(IV) chloride (ZrCl₄). This approach facilitates the radical generation pathway under mild conditions and can be more atom-economical than using stoichiometric NBS.

Furthermore, the development of photochemical methods offers a green alternative to chemical radical initiators. Irradiation with visible light can induce the homolytic cleavage of the bromine source, initiating the radical chain reaction without the need for potentially hazardous peroxide-based initiators. researchgate.net This technique not only enhances the green profile of the synthesis but can also improve reaction control and selectivity.

Green Solvents and Reagents:

The replacement of hazardous solvents is a cornerstone of green chemistry. For the bromination of lutidines and other methylarenes, several more environmentally benign solvents have been successfully tested as replacements for carbon tetrachloride. These include:

Acetonitrile organic-chemistry.org

Ethyl acetate (B1210297)

Methyl acetate

Cyclohexane

Heptane

These solvents are less toxic and more easily managed as waste. In some cases, using greener solvents like methyl acetate has been shown to provide comparable yields without the need for a radical initiator.

The choice of brominating agent also plays a role in the reaction's green credentials. While NBS is the most common reagent, alternatives like DBDMH are also effective and are being explored in conjunction with catalytic systems.

Optimization of Synthetic Yields and Scalability for Academic Applications

For academic and small-scale industrial applications, optimizing the yield and ensuring the scalability of the synthesis of 3,4-bis(bromomethyl)pyridine are critical. The primary challenges in this synthesis are controlling the reaction to favor the desired dibrominated product over the monobrominated intermediate and preventing further side reactions.

Optimizing Reaction Conditions:

The yield of 3,4-bis(bromomethyl)pyridine is highly dependent on the precise control of reaction parameters. Key factors for optimization include the stoichiometry of the brominating agent, the choice and concentration of the radical initiator, reaction temperature, and reaction time.

Typically, a slight excess of the brominating agent (e.g., 2.0 to 3.0 equivalents of NBS or DBDMH per equivalent of 3,4-lutidine) is used to drive the reaction towards completion and ensure both methyl groups are brominated. The amount of radical initiator is kept low, often between 0.01 and 0.2 equivalents.

The reaction is commonly performed under reflux conditions to maintain the radical chain reaction. Monitoring the reaction progress, for instance by observing the consumption of the dense NBS and the formation of the less dense succinimide (B58015) which floats, is crucial to determine the optimal endpoint and prevent the formation of impurities from over-reaction. wikipedia.org

Scalability and Purification:

Scaling up the synthesis from milligram to multi-gram quantities, typical for academic research, requires careful consideration of heat and mass transfer. The initiation of the radical reaction can be exothermic, necessitating controlled heating and efficient stirring to maintain a consistent reaction temperature and avoid runaway reactions.

A significant challenge in synthesizing 3,4-bis(bromomethyl)pyridine is the purification of the final product. The reaction often yields a mixture of the starting material, the monobrominated product (3-bromomethyl-4-methylpyridine), and the desired dibrominated product. The final product is often isolated as its hydrobromide salt, which can aid in purification by crystallization. The low solubility of the product in certain non-polar solvents can be exploited to separate it from the succinimide byproduct and other impurities. However, chromatographic purification can be challenging due to the reactive nature of the benzylic bromides. Developing a robust crystallization procedure is often key to obtaining high-purity material on a larger scale.

Below are tables summarizing the reagents and conditions discussed for the synthesis of brominated pyridines, which can be adapted for the specific synthesis of Pyridine, 3,4-bis(bromomethyl)-.

Table 1: Reagents for Wohl-Ziegler Bromination of Lutidine Derivatives

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Starting Material | 3,4-Lutidine | Provides the pyridine scaffold and methyl groups for bromination. |

| Brominating Agent | N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Source of bromine radicals. |

| Radical Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), UV/Visible Light | Initiates the radical chain reaction. |

| Catalyst | Zirconium(IV) chloride (ZrCl₄) | Activates the brominating agent under mild conditions. |

Table 2: Comparison of Solvents for Green Bromination Reactions

| Solvent | Classification | Notes |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Traditional (Hazardous) | High toxicity, ozone-depleting; its use is now largely avoided. wikipedia.org |

| Acetonitrile | Green Alternative | Can be used to good effect, avoiding chlorinated solvents. organic-chemistry.org |

| Methyl Acetate | Green Alternative | Environmentally more benign; may not require an initiator. |

| Ethyl Acetate | Green Alternative | A preferred inert solvent for radical bromination. |

| Cyclohexane / Heptane | Green Alternative | Non-polar, inert solvents suitable for the reaction. |

Table 3: Common Compound Names

| Compound Name |

|---|

| Pyridine, 3,4-bis(bromomethyl)- |

| 3,4-Lutidine |

| 3,4-Dimethylpyridine |

| N-Bromosuccinimide |

| Azobisisobutyronitrile |

| Benzoyl Peroxide |

| Carbon Tetrachloride |

| 1,3-Dibromo-5,5-dimethylhydantoin |

| Zirconium(IV) chloride |

| Acetonitrile |

| Methyl Acetate |

Elucidating the Reactivity and Mechanistic Pathways of Pyridine, 3,4 Bis Bromomethyl

Nucleophilic Substitution Reactions at Bromomethyl Centers

The primary mode of reaction for Pyridine (B92270), 3,4-bis(bromomethyl)- involves the displacement of the bromide ions by various nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new bond and the expulsion of the bromide ion. The reactivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Reactions with Nitrogen-Based Nucleophiles (Amines, Hydrazines, Azoles)

Nitrogen-containing nucleophiles readily react with the bromomethyl centers of pyridine derivatives to form new carbon-nitrogen bonds, leading to a diverse range of compounds with applications in medicinal chemistry and materials science.

Amines: Primary and secondary amines are effective nucleophiles for the substitution of the bromine atoms in bis(bromomethyl)pyridines. The reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with imidazole (B134444) demonstrates a typical N-alkylation, a reaction pattern that is directly applicable to the 3,4-bis(bromomethyl) isomer. researchgate.net The resulting products are bis-substituted pyridines. The reaction of 4-(bromomethyl)pyridine (B1298872) with diamines like 1,2-ethanediamine and 1,3-propanediamine to form the corresponding substituted diamines further illustrates this reactivity. beilstein-journals.org

Hydrazines: Hydrazine (B178648) and its derivatives are also potent nucleophiles that can react with bis(bromomethyl)pyridines. While specific examples with the 3,4-isomer are not prevalent in the searched literature, the reaction of 4-chloroquinazolines with hydrazine hydrate, which leads to the formation of triazole derivatives, showcases the ability of hydrazine to participate in substitution and subsequent cyclization reactions with halogenated heterocycles. sigmaaldrich.com It is expected that 3,4-bis(bromomethyl)pyridine would react with hydrazine to initially form a bis(hydrazinylmethyl)pyridine, which could then undergo further transformations.

Azoles: Azoles, such as imidazole, pyrazole, and benzimidazole (B57391), are excellent nucleophiles for the alkylation of halomethylpyridines. For instance, 2,6-bis(bromomethyl)pyridine (B1268884) is used in the preparation of a pyridine-pyrazole derivative, 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine. mdpi.com Similarly, the reaction of 2,6-bis(chloromethyl)pyridine with imidazole and benzimidazole proceeds via N-alkylation to yield hybrid bis-(imidazole/benzimidazole)-pyridine derivatives. researchgate.net These examples strongly suggest that 3,4-bis(bromomethyl)pyridine would react in a similar fashion with various azoles to produce the corresponding bis-substituted products.

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles (Analogous Compounds)

| Starting Material | Nucleophile | Product | Reference |

| 2,6-Bis(chloromethyl)pyridine | Imidazole | Hybrid bis-(imidazole)-pyridine | researchgate.net |

| 2,6-Bis(chloromethyl)pyridine | Benzimidazole | Hybrid bis-(benzimidazole)-pyridine | researchgate.net |

| 2,6-Bis(bromomethyl)pyridine | 3,5-Diphenylpyrazole | 2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine | mdpi.com |

| 4-(Bromomethyl)pyridine | 1,2-Ethanediamine | N,N'-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine | beilstein-journals.org |

Reactions with Sulfur-Based Nucleophiles (Thiols, Thiophenols)

Sulfur-based nucleophiles, such as thiols and thiophenols, are highly effective in displacing the bromide ions from the bromomethyl groups of 3,4-bis(bromomethyl)pyridine, owing to the high nucleophilicity of sulfur. These reactions lead to the formation of thioethers.

The reaction of 3,4-bis(bromomethyl)pyridine with a sulfur nucleophile like sodium sulfide (B99878) would be expected to yield the corresponding cyclic thioether, thieno[3,4-c]pyridine (B8695171), through a double nucleophilic substitution. While a direct synthesis from 3,4-bis(bromomethyl)pyridine was not explicitly found in the provided search results, the synthesis of various thieno[2,3-b]pyridines from 2-mercaptonicotinonitrile (B1308631) derivatives demonstrates the feasibility of forming thiophene (B33073) rings fused to a pyridine core using sulfur nucleophiles. researchgate.net The reaction of arylmethylidenemalononitriles with dithiomalonic acid dianilide in the presence of a base also leads to the formation of beilstein-journals.orgnih.govdithiolo[3,4-b]pyridine-5-carbonitriles, showcasing the reactivity of sulfur nucleophiles in constructing fused heterocyclic systems. rsc.org

Table 2: Expected Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Expected Product | Reaction Type |

| Sodium sulfide (Na₂S) | Thieno[3,4-c]pyridine | Cyclization |

| Potassium thioacetate (B1230152) (KSCOCH₃) | 3,4-Bis(acetylthiomethyl)pyridine | Nucleophilic Substitution |

| Thiophenol (PhSH) / Base | 3,4-Bis(phenylthiomethyl)pyridine | Nucleophilic Substitution |

Reactions with Oxygen-Based Nucleophiles (Alcohols, Phenols)

Oxygen-based nucleophiles, including alcohols and phenols, can react with 3,4-bis(bromomethyl)pyridine to form ethers. These reactions typically require a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

The reaction of 3,4-bis(bromomethyl)pyridine with alcohols, such as methanol (B129727) or ethanol, in the presence of a base like sodium hydride or a metal alkoxide like sodium methoxide, is expected to yield the corresponding bis(alkoxymethyl)pyridine. Similarly, phenols can be used as nucleophiles under basic conditions to afford bis(phenoxymethyl)pyridines. While direct examples with 3,4-bis(bromomethyl)pyridine are not detailed in the search results, the general principles of ether synthesis via Williamson ether synthesis are applicable here. The preparation of pyridine-3,4-diols from their alkoxy-protected precursors highlights the stability of such ether linkages. google.comwikipedia.org

Table 3: Expected Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product |

| Methanol | Sodium Methoxide | 3,4-Bis(methoxymethyl)pyridine |

| Phenol | Potassium Carbonate | 3,4-Bis(phenoxymethyl)pyridine |

| Ethane-1,2-diol | Sodium Hydride | Dihydrofuro[3,4-c]pyridine derivative (via cyclization) |

Reactions with Phosphorus-Based Nucleophiles (Phosphides, Phosphonates)

Phosphorus-based nucleophiles, particularly phosphites, are known to react with alkyl halides in what is known as the Michaelis-Arbuzov reaction to form phosphonates. researchgate.net This reaction is a key method for the formation of carbon-phosphorus bonds.

The reaction of 3,4-bis(bromomethyl)pyridine with a trialkyl phosphite (B83602), such as triethyl phosphite, is expected to proceed via a double Michaelis-Arbuzov reaction to yield the corresponding tetraalkyl 3,4-pyridinediylbis(methylene)diphosphonate. The reaction involves the nucleophilic attack of the phosphite on the bromomethyl carbon, followed by the dealkylation of the resulting phosphonium (B103445) salt by the bromide ion. researchgate.net Similarly, the reaction with sodium diethyl phosphite, a salt of a dialkyl phosphite, would also lead to the formation of the diphosphonate through the Michaelis-Becker reaction. wikipedia.orggoogle.com

Table 4: Expected Reactions with Phosphorus-Based Nucleophiles

| Nucleophile | Reaction Type | Expected Product | Reference for Reaction Type |

| Triethyl phosphite | Michaelis-Arbuzov | Tetraethyl (pyridine-3,4-diylbis(methylene))bis(phosphonate) | wikipedia.orgresearchgate.net |

| Sodium diethyl phosphite | Michaelis-Becker | Tetraethyl (pyridine-3,4-diylbis(methylene))bis(phosphonate) | wikipedia.orggoogle.com |

Cyclization and Macrocyclization Reactions Facilitated by Bis(bromomethyl) Functionality

The presence of two reactive sites in close proximity on the pyridine ring makes 3,4-bis(bromomethyl)pyridine an ideal precursor for the synthesis of fused bicyclic and macrocyclic structures. These reactions involve the use of dinucleophiles that can react with both bromomethyl groups to form a new ring.

Formation of Cyclic Ethers and Thioethers

The reaction of 3,4-bis(bromomethyl)pyridine with dinucleophiles containing oxygen or sulfur atoms leads to the formation of fused heterocyclic systems such as furo[3,4-c]pyridines and thieno[3,4-c]pyridines, respectively.

Cyclic Ethers: The synthesis of furo[3,4-c]pyridine (B3350340) derivatives can be achieved through the cyclization of 3,4-bis(bromomethyl)pyridine with an oxygen-containing dinucleophile. A patented process describes a method for producing non-racemic furo[3,4-c]pyridine derivatives, highlighting the importance of this heterocyclic core. nih.gov The general strategy involves the reaction of a suitably substituted pyridine with reagents that facilitate the formation of the furan (B31954) ring.

Cyclic Thioethers: The synthesis of thieno[3,4-c]pyridine derivatives can be accomplished by reacting 3,4-bis(bromomethyl)pyridine with a sulfur-containing dinucleophile. For example, reaction with sodium sulfide would directly lead to the formation of the thieno[3,4-c]pyridine ring system. While the direct synthesis from 3,4-bis(bromomethyl)pyridine is not explicitly detailed in the provided search results, various synthetic strategies for thienopyridine isomers are well-documented, which involve the construction of the thiophene ring onto a pre-existing pyridine or vice-versa.

Synthesis of Nitrogen-Containing Macrocycles (e.g., Tetraazamacrocycles, Pyridinophanes)

"Pyridine, 3,4-bis(bromomethyl)-" is a key precursor for the synthesis of various nitrogen-containing macrocycles, such as pyridinophanes and tetraazamacrocycles. The two bromomethyl groups serve as electrophilic sites that can react with difunctional nucleophiles, typically diamines, in high-dilution conditions to favor intramolecular cyclization over polymerization.

While direct examples for the 3,4-isomer are not extensively documented in readily available literature, the synthetic strategy is well-established with the analogous 2,6-bis(bromomethyl)pyridine. wikipedia.orgnih.gov In a typical reaction, a bis(bromomethyl)pyridine derivative is reacted with a diamine or a polyamine to form the macrocyclic framework. For instance, the synthesis of N,N'-di(toluenesulfonyl)-2,11-diaza wikipedia.org3pyridinophane (TsN4) is a foundational method that can be adapted. biosynth.com This method, however, often faces challenges in purification from larger macrocyclic byproducts. biosynth.com

The general approach involves the slow addition of the bis(bromomethyl)pyridine and the chosen diamine to a large volume of a suitable solvent, often with a base to neutralize the HBr formed during the reaction. The choice of solvent and temperature is crucial for maximizing the yield of the desired macrocycle.

An analogous synthesis using 2,6-bis(bromomethyl)pyridine to produce 12-membered tetra-aza macrocyclic pyridinophanes demonstrates the utility of these precursors. organic-chemistry.org These macrocycles are of significant interest due to their structural similarities to naturally occurring porphyrin and corrin (B1236194) compounds and their ability to act as promiscuous metal-binding ligands. organic-chemistry.org

Table 1: Representative Synthesis of a Pyridinophane using a Bis(bromomethyl)pyridine Analog

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield | Reference |

| 2,6-Bis(bromomethyl)pyridine | N,N'-Ditosyl-1,2-diaminoethane | N,N'-di(toluenesulfonyl)-2,11-diaza wikipedia.org3pyridinophane | DMF | K₂CO₃, 80°C | Moderate | biosynth.com |

| 2,6-Bis(bromomethyl)pyridine | 1,4,7-Triazacyclononane | Substituted Tetraazamacrocycle | Acetonitrile | High Dilution | Good | achmem.com |

Template-Directed Synthesis in Supramolecular Frameworks

Template-directed synthesis is a powerful strategy to construct complex molecular architectures that are otherwise difficult to obtain. In this approach, a template molecule organizes the reactants into a specific spatial arrangement, facilitating a desired bond-forming reaction. While specific examples detailing the use of "Pyridine, 3,4-bis(bromomethyl)-" as a reactant in template-directed synthesis are scarce, its structure makes it a suitable candidate for such applications.

The divergent orientation of the two bromomethyl groups allows it to act as a linear bidentate building block. In a hypothetical template-directed synthesis, a metal ion or a larger organic molecule could serve as the template. The pyridine nitrogen and another coordinating group could bind to the template, pre-organizing the bromomethyl groups for a subsequent ring-closing reaction with another difunctional molecule.

For example, a strategy involving the coordination of olefin-substituted pyridines to a platinum pincer complex has been used for the template-directed synthesis of macroheterocycles via ring-closing metathesis. uu.nl A similar concept could be applied where "Pyridine, 3,4-bis(bromomethyl)-" is coordinated to a metal template, followed by reaction of the bromomethyl groups with a dinucleophile to form a macrocycle. The success of such a synthesis would heavily depend on the careful selection of the template and the reaction conditions to ensure the formation of the desired product over oligomeric or polymeric side products. A key aspect of a true template synthesis is the ability to remove the template after the reaction to isolate the final product. nih.gov

Cross-Coupling Reactions Involving Bromomethyl Groups

The bromomethyl groups of "Pyridine, 3,4-bis(bromomethyl)-" are active in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Kumada couplings, are fundamental tools in modern organic synthesis. nih.govwikipedia.org The bromomethyl functionalities can be thought of as analogues to alkyl halides, which are known to participate in such reactions, although they can be more challenging substrates than aryl or vinyl halides.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. While direct examples with 3,4-bis(bromomethyl)pyridine are not prevalent, the coupling of substituted bromobenzyl groups is known. For instance, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a substituted bromobenzyl group is coupled with a boronic ester derivative using a Pd(PPh₃)₄ catalyst. bldpharm.com The general mechanism proceeds through an oxidative addition of the alkyl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. wikipedia.orgorganic-chemistry.org The reaction of alkyl bromides in Sonogashira couplings is possible, often requiring specific catalytic systems to be efficient. organic-chemistry.org The coupling of "Pyridine, 3,4-bis(bromomethyl)-" with two equivalents of a terminal alkyne could yield a di-alkynylated pyridine derivative, a valuable building block for conjugated materials.

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic nucleophile. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can sometimes lead to side reactions, but the Kumada coupling remains a powerful method for C-C bond formation.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Alkyl Bromides (Analogous Systems)

| Coupling Reaction | Organic Halide | Coupling Partner | Catalyst System | Base | Solvent | Reference |

| Suzuki-Miyaura | Substituted Bromobenzyl | Arylboronic Ester | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/Water | bldpharm.com |

| Sonogashira | Unactivated Alkyl Bromide | Terminal Alkyne | Pd(0) / Carbene Ligand | Amine Base | THF | organic-chemistry.org |

| Kumada | Aryl/Alkyl Bromide | Grignard Reagent | Ni or Pd Complex | - | THF or Ether | wikipedia.orgorganic-chemistry.org |

Nickel-Catalyzed Homocoupling Reactions

Nickel-catalyzed homocoupling of organic halides is an effective method for the synthesis of symmetrical biaryl or dialkyl compounds. This reaction typically involves the reductive coupling of two molecules of an organic halide in the presence of a nickel catalyst and a stoichiometric reductant, such as zinc or magnesium. nih.govsigmaaldrich.com

The application of this methodology to "Pyridine, 3,4-bis(bromomethyl)-" could potentially lead to the formation of a dimer, where two pyridine units are linked by an ethylene (B1197577) bridge, or to the formation of polymeric materials, depending on the reaction conditions. The mechanism is believed to involve the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the alkyl bromide to form an alkyl-Ni(II) intermediate. A second oxidative addition or a transmetalation-like step followed by reductive elimination would yield the coupled product and regenerate the Ni(0) catalyst. sigmaaldrich.com

For electron-rich halides, the oxidative addition step can be rate-limiting. sigmaaldrich.com The choice of ligand on the nickel catalyst is also crucial and can significantly influence the reaction's efficiency and selectivity.

Advanced Mechanistic Investigations of Reaction Kinetics and Intermediates

Detailed mechanistic studies on the reactions of "Pyridine, 3,4-bis(bromomethyl)-" are not widely reported. However, the reactivity of the bromomethyl groups can be inferred from established principles and studies on analogous systems.

The primary reaction pathway for the bromomethyl groups with nucleophiles is expected to be a bimolecular nucleophilic substitution (SN2) reaction. The kinetics of such a reaction would be second order, first order in the substrate and first order in the nucleophile. The rate of these substitutions would be influenced by the strength of the nucleophile, the solvent, and steric hindrance around the electrophilic carbon. Kinetic studies on the nucleophilic substitution of other substituted pyridine systems have shown that electron-donating groups on the pyridine ring can accelerate the reaction. sigmaaldrich.com

In cross-coupling reactions, the mechanism is more complex, involving a catalytic cycle with several intermediates. For palladium-catalyzed reactions, these intermediates include Pd(0) and Pd(II) species. wikipedia.org For nickel-catalyzed homocoupling, the mechanism can involve Ni(I), Ni(II), and Ni(III) intermediates, and in some cases, radical pathways have been proposed. sigmaaldrich.com The formation of a stable dearomatized dihydropyridine (B1217469) intermediate has been observed in reactions of other pyridine derivatives, which can significantly influence the reaction pathway. rug.nl

The characterization of reaction intermediates is often challenging due to their transient nature. Techniques such as in-situ NMR spectroscopy, mass spectrometry, and computational studies (DFT calculations) are typically employed to elucidate the structures of these intermediates and the energetics of the reaction pathways. sigmaaldrich.comrug.nl

Applications of Pyridine, 3,4 Bis Bromomethyl As a Versatile Building Block in Complex Chemical Systems

Precursor in Ligand Synthesis for Coordination Chemistry

The unique arrangement of the nitrogen atom and the two reactive side arms on the 3 and 4 positions of the pyridine (B92270) ring makes Pyridine, 3,4-bis(bromomethyl)- an ideal starting material for crafting sophisticated ligands for coordination chemistry. The nitrogen atom provides a primary coordination site, while the bromomethyl groups can be functionalized to introduce additional donor atoms, leading to ligands with varying denticity and electronic properties.

Development of Bidentate and Polydentate Ligands

The two bromomethyl groups on the pyridine ring are excellent electrophilic sites for reactions with a variety of nucleophiles. This reactivity is the foundation for synthesizing a diverse family of bidentate and polydentate ligands, where two or more donor atoms are positioned to bind to a single metal center, forming a stable chelate ring.

The reaction of Pyridine, 3,4-bis(bromomethyl)- with nucleophiles such as primary or secondary amines, thiols, and phosphines leads to the formation of ligands with N,N'-, N,S-, or N,P- donor sets. For instance, reacting it with two equivalents of a pyrazole-containing nucleophile can yield a tridentate 'pincer' type ligand. The conformational flexibility of the side arms allows these ligands to adapt to the preferred coordination geometry of various metal ions. nih.gov The synthesis of ethylene-bridged bidentate phosphines has also been described, showcasing methods to create ligands with specific structural features. nih.gov

Table 1: Examples of Ligands Synthesized from Pyridine, 3,4-bis(bromomethyl)-

| Nucleophile | Resulting Ligand Type | Potential Donor Atoms |

|---|---|---|

| Primary/Secondary Amine | Bidentate/Tridentate | N, N', N'' |

| Thiol/Thiolate | Bidentate/Tridentate | N, S, S' |

| Phosphine | Bidentate/Tridentate | N, P, P' |

Ligand Design for Transition Metal Catalysis

The ligands derived from Pyridine, 3,4-bis(bromomethyl)- are instrumental in the field of transition metal catalysis. mdpi.com By carefully selecting the nucleophiles used in the ligand synthesis, it is possible to fine-tune the steric and electronic environment around a coordinated metal center. This control is critical for influencing the activity, selectivity, and stability of a catalyst. mdpi.combeilstein-journals.org

For example, ligands incorporating bulky substituents can create a specific coordination pocket that favors certain reaction pathways. Conversely, introducing electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby affecting its catalytic reactivity. Complexes of metals like palladium, nickel, and cobalt with such tailored pyridine-based ligands have been investigated for various catalytic applications, including cross-coupling reactions and polymerization. researchgate.net The development of chiral ligands from similar pyridine backbones has been crucial for asymmetric catalysis. orgsyn.org

Chelating Agents for Lanthanide and Actinide Ions

The coordination chemistry of f-block elements—lanthanides and actinides—presents unique challenges due to their large ionic radii and high coordination numbers. Ligands designed to selectively bind these ions are of significant interest for applications in areas such as medical imaging and nuclear waste separation. tudelft.nl

Ligands derived from Pyridine, 3,4-bis(bromomethyl)- can be designed to meet the coordination preferences of these large metal ions. By functionalizing the bromomethyl groups with appropriate donor arms, such as carboxylates or phosphonates, it is possible to create polydentate ligands that can encapsulate the metal ion, forming highly stable complexes. The pyridine nitrogen, combined with the additional donor atoms from the side chains, can satisfy the high coordination demands of lanthanide and actinide ions. osti.gov Research into designing mutant peptides derived from lanthanide binding tags (LBT) aims to enhance selectivity for trivalent actinide ions over lanthanide ions by modifying the coordination environment. rsc.org While specific applications of 3,4-bis(bromomethyl)pyridine derivatives are an area of ongoing research, the principles of chelation chemistry suggest their potential in this field. researchgate.net

Role in the Construction of Functional Organic Materials

Beyond its use in discrete molecular complexes, Pyridine, 3,4-bis(bromomethyl)- is a valuable building block for the synthesis of functional organic materials, including polymers and dendrimers. The presence of two reactive sites allows it to be incorporated into larger macromolecular structures.

Synthesis of Monomers for Polymerization (e.g., Metallopolymers)

Pyridine, 3,4-bis(bromomethyl)- can be transformed into a monomer suitable for polymerization. For instance, reaction of the bromomethyl groups can introduce polymerizable functionalities, such as vinyl or acrylate groups. Alternatively, it can be used in polycondensation reactions with difunctional nucleophiles to form polymers with the pyridine unit in the main chain.

A particularly interesting application is in the synthesis of metallopolymers, where metal complexes are incorporated into a polymer structure. The pyridine unit can first be used to form a stable metal complex, and the resulting metallo-monomer can then be polymerized. This approach allows for the creation of materials that combine the properties of polymers (e.g., processability, mechanical strength) with the unique electronic, optical, or catalytic properties of metal centers. scispace.com Organocatalytic ring-opening polymerization (OROP) of cyclic carbonate monomers derivatized with metallocenes has been shown to be a rapid method for synthesizing high molecular weight metallopolymers. rsc.org

Building Blocks for Dendrimers and Hyperbranched Architectures

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govsigmaaldrich.com Their unique globular structure leads to properties such as high solubility and low viscosity compared to linear polymers. nih.gov Pyridine, 3,4-bis(bromomethyl)- can be considered an AB2-type monomer, where the pyridine ring acts as the core (A) and the two bromomethyl groups are the reactive branching points (B).

Through sequential reactions, this building block can be used to construct dendritic or hyperbranched structures. nih.gov The pyridine nitrogen can be quaternized or used as a coordination site, while the periphery of the macromolecule can be functionalized by reacting the terminal groups generated in the synthesis. These materials have potential applications in catalysis, drug delivery, and as sensors. instras.comfu-berlin.de

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Pyridine, 3,4-bis(bromomethyl)- |

| Palladium |

| Nickel |

| Cobalt |

| Lanthanides |

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The dual reactivity of 3,4-bis(bromomethyl)pyridine makes it an ideal starting material for building fused heterocyclic systems, where a new ring is constructed onto the pyridine frame. These complex scaffolds are of significant interest in medicinal chemistry and materials science.

Access to Fused Pyridine Systems (e.g., Thienopyridines)

Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, are a class of heterocyclic compounds with significant biological activity. researchgate.net The specific isomer, thieno[3,4-c]pyridine (B8695171), can be synthesized directly from 3,4-bis(bromomethyl)pyridine. This is typically achieved through a ring-closing reaction where both bromomethyl groups react with a sulfide (B99878) source.

The reaction with a reagent like sodium sulfide (Na₂S) provides the sulfur atom needed to form the thiophene ring. In this one-step cyclization, the sulfide ion acts as a dinucleophile, displacing both bromide ions to form the new five-membered, sulfur-containing ring fused to the 'c' face of the pyridine core. This efficient method provides direct access to the thieno[3,4-c]pyridine skeleton, a less common isomer compared to other thienopyridines. researchgate.net

| Starting Material | Reagent | Product | Fused System |

| Pyridine, 3,4-bis(bromomethyl)- | Sodium Sulfide (Na₂S) | Thieno[3,4-c]pyridine | Thiophene-Pyridine |

Synthesis of Pyrazole-Pyridine Derivatives

Fused pyrazole-pyridine systems are important scaffolds in medicinal chemistry. While various methods exist for their synthesis, constructing the pyrazole ring onto the pyridine core using 3,4-bis(bromomethyl)pyridine requires a multi-step approach. A direct reaction with hydrazine (B178648) (H₂N-NH₂) would lead to the formation of a six-membered pyridazine ring rather than a five-membered pyrazole.

To achieve the desired pyrazolo[3,4-c]pyridine structure, the bromomethyl groups must first be transformed. For example, they can be oxidized to form pyridine-3,4-dicarboxylic acid or its derivatives. This intermediate can then be reacted with hydrazine in a cyclocondensation reaction to form the fused pyrazolidinedione, which can be further modified to yield the target aromatic pyrazole-pyridine system. This synthetic strategy highlights the role of 3,4-bis(bromomethyl)pyridine as a precursor to other key pyridine intermediates.

Diverse Heteroaromatic Systems with Pharmacological Relevance

The pyridine ring is a "privileged structural motif" in drug design, appearing in numerous approved pharmaceutical agents. nih.gov Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core for new therapeutic candidates. nih.gov Pyridine, 3,4-bis(bromomethyl)- acts as a versatile scaffold for generating libraries of diverse heteroaromatic compounds with potential pharmacological relevance.

The two bromomethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and heterocyclic rings. Reaction with different nucleophiles (e.g., amines, thiols, alcohols) can lead to the formation of compounds with diverse structures and properties. For instance, reaction with amino-heterocycles can link the pyridine core to other pharmacologically relevant rings like pyrazole, imidazole (B134444), or triazole. mdpi.com This modular approach allows medicinal chemists to systematically explore the structure-activity relationship of new compound series, optimizing their biological activity for a specific target. nih.gov The resulting complex molecules, such as those incorporating fused coumarin or quinoline systems, have shown promise in various therapeutic areas, including oncology. nih.gov

Contributions to Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. bhu.ac.in Macrocyclic molecules are fundamental components in this field, acting as hosts that can selectively bind guest molecules. rsc.orgfrontiersin.org

Design of Molecular Receptors and Clefts

Pyridine, 3,4-bis(bromomethyl)- is an excellent building block for the construction of macrocyclic and acyclic molecular receptors. Its structural rigidity, combined with the conformational flexibility of the two bromomethyl "arms," allows for the creation of well-defined binding cavities or clefts. nih.gov The ortho arrangement of these reactive groups is particularly advantageous for creating a pre-organized cleft for guest recognition.

By reacting 3,4-bis(bromomethyl)pyridine with long-chain diamines, dithiols, or diols under high-dilution conditions, chemists can synthesize a variety of pyridinophanes—macrocycles containing a pyridine unit. The size and shape of the macrocyclic cavity can be precisely controlled by choosing the appropriate length and geometry of the linker chain. These synthetic hosts can be designed to selectively bind various guests, from small metal ions to larger organic molecules, based on principles of size and shape complementarity, as well as specific intermolecular interactions like hydrogen bonding or π-π stacking. nih.govsupramolecularevans.com The pyridine nitrogen atom within the macrocycle can also act as a coordination site for metal ions or a hydrogen bond acceptor, further enhancing the binding capabilities of the molecular receptor. nih.gov

Engineering Self-Assembling Molecular Architectures

The ability of molecules to spontaneously organize into well-defined, stable, and functional structures is a cornerstone of supramolecular chemistry. While "Pyridine, 3,4-bis(bromomethyl)-" possesses reactive bromomethyl groups and a coordinating pyridine nitrogen atom, making it a potential candidate for constructing self-assembling systems, there is a lack of specific documented examples in the scientific literature.

In contrast, the analogous compound, 2,6-bis(bromomethyl)pyridine (B1268884), has been more extensively utilized as a precursor in the synthesis of macrocycles due to the conformational flexibility of its bromomethyl arms nih.gov. This flexibility, combined with the directing effect of the pyridine nitrogen, facilitates the formation of cyclic structures. The arrangement of molecules in the crystal lattice, often involving π-π stacking interactions between pyridine rings, is a critical aspect of their self-assembly nih.gov. However, similar detailed studies on the self-assembly of architectures derived specifically from the 3,4-isomer are not readily found.

The positional arrangement of the bromomethyl groups on the pyridine ring is expected to significantly influence the geometry of any resulting self-assembled structures. The 3,4-substitution pattern would likely lead to different topologies compared to the more linear or pincer-like structures often derived from the 2,6-isomer. Theoretical considerations suggest that the 3,4-isomer could be a valuable component in the design of novel coordination polymers and other supramolecular assemblies, but experimental validation and detailed characterization are not widely reported.

Advanced Spectroscopic and Structural Characterization of Pyridine, 3,4 Bis Bromomethyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For "Pyridine, 3,4-bis(bromomethyl)-" and its derivatives, ¹H and ¹³C NMR provide definitive information about the arrangement of atoms and the electronic environment of the nuclei.

For "Pyridine, 3,4-bis(bromomethyl)-", one would expect distinct signals for the two non-equivalent bromomethyl groups and the three aromatic protons. The chemical shifts of the methylene (B1212753) protons would likely be in a similar range to the 2,6-isomer, influenced by the electronegativity of the adjacent bromine atom. drugbank.com The aromatic protons (H-2, H-5, and H-6) would exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring system, with their precise chemical shifts influenced by the positions of the bromomethyl groups.

The ¹³C NMR spectrum would complement the ¹H NMR data. In pyridine (B92270) derivatives, the carbon atoms of the aromatic ring typically resonate between 120 and 150 ppm. chemicalbook.comdrugbank.com The carbons of the bromomethyl groups would appear at a higher field, generally in the range of 30-35 ppm. rsc.org For "Pyridine, 3,4-bis(bromomethyl)-", distinct signals for each of the seven carbon atoms would be expected, providing further confirmation of its structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine, 3,4-bis(bromomethyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5-8.7 | C-2: ~150-152 |

| H-5 | ~7.3-7.5 | C-3: ~138-140 |

| H-6 | ~8.6-8.8 | C-4: ~140-142 |

| 3-CH₂Br | ~4.5-4.7 | C-5: ~123-125 |

| 4-CH₂Br | ~4.6-4.8 | C-6: ~148-150 |

| 3-CH₂Br: ~30-33 | ||

| 4-CH₂Br: ~31-34 |

Note: These are predicted values based on data from related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and analyzing the vibrational modes of a molecule. The IR spectrum of "Pyridine, 3,4-bis(bromomethyl)-" would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): From the bromomethyl groups, expected around 2850-3000 cm⁻¹.

C=N and C=C stretching (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring. sigmaaldrich.com

CH₂ bending (scissoring): Expected around 1465 cm⁻¹.

C-Br stretching: A strong absorption band in the lower frequency region, typically between 500 and 700 cm⁻¹.

For comparison, the IR spectrum of 2,6-bis(bromomethyl)pyridine (B1268884) shows characteristic peaks, though specific assignments are not detailed in the available literature. chemicalbook.com Analysis of pyridine itself reveals prominent bands related to ring breathing and other skeletal vibrations. sigmaaldrich.com

Table 2: Expected Characteristic IR Absorption Bands for Pyridine, 3,4-bis(bromomethyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N/C=C Ring Stretch | 1400 - 1600 |

| CH₂ Bend (Scissoring) | ~1465 |

| C-Br Stretch | 500 - 700 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For "Pyridine, 3,4-bis(bromomethyl)-", the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (264.95 g/mol for the free base). Due to the presence of two bromine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1 would be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of "Pyridine, 3,4-bis(bromomethyl)-" under electron impact (EI) or other ionization methods would likely involve the following pathways:

Loss of a bromine atom: Formation of a [M-Br]⁺ ion would be a primary fragmentation step, leading to a stable benzylic-type carbocation.

Loss of a bromomethyl radical: Cleavage of a C-C bond could result in the loss of a ·CH₂Br radical.

Successive loss of bromine and HBr: The molecular ion or subsequent fragment ions could undergo further fragmentation, losing the second bromine atom or hydrogen bromide.

Rearrangement reactions: Pyridine derivatives are known to undergo ring expansion and other rearrangements upon fragmentation.

While a specific mass spectrum for "Pyridine, 3,4-bis(bromomethyl)-" is not available, data for 2,6-bis(bromomethyl)pyridine shows a molecular ion at m/z 263/265/267, consistent with the presence of two bromine atoms. spectrabase.com

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. Although no crystal structure has been reported for "Pyridine, 3,4-bis(bromomethyl)-", analysis of related structures offers valuable insights into what might be expected.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Table 3: Expected Bond Parameters for Pyridine, 3,4-bis(bromomethyl)- based on Related Structures

| Parameter | Expected Value |

| C-C (pyridine ring) | ~1.37 - 1.39 Å |

| C-N (pyridine ring) | ~1.33 - 1.34 Å |

| C-CH₂ | ~1.50 - 1.52 Å |

| C-Br | ~1.95 - 1.97 Å |

| C-N-C (pyridine ring) | ~117 - 118° |

| C-C-C (pyridine ring) | ~118 - 121° |

| C-C-Br | ~110 - 112° |

Note: These are expected values based on data from related compounds and may differ in the actual crystal structure.

Investigation of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions. In the crystal structure of 2,6-bis(bromomethyl)pyridine, molecules are arranged in stacks along the c-axis, with a centroid-centroid distance of 3.778 Å between neighboring pyridine rings, indicative of π-π stacking. nih.gov Additionally, a short Br···Br contact of 3.6025 Å is observed, which is less than the sum of the van der Waals radii, suggesting a halogen-halogen interaction. nih.gov

For "Pyridine, 3,4-bis(bromomethyl)-", similar intermolecular interactions would be expected to play a significant role in its crystal packing. The presence of the nitrogen atom in the pyridine ring allows for the formation of hydrogen bonds if suitable donor groups are present in co-crystallized molecules or in its hydrobromide salt. The bromine atoms can act as halogen bond donors, interacting with Lewis bases. These non-covalent interactions can lead to the formation of complex supramolecular assemblies, such as one-dimensional chains or two-dimensional sheets.

Computational and Theoretical Investigations of Pyridine, 3,4 Bis Bromomethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. They are used to investigate the electronic structure and energy of molecules, which in turn determines their geometry, reactivity, and spectroscopic properties. For pyridine (B92270) derivatives, DFT has proven to be an effective tool for obtaining accurate predictions. derpharmachemica.comniscair.res.in

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. derpharmachemica.comnih.gov A key application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. This process determines stable conformations and provides theoretical values for bond lengths and angles.

For pyridine derivatives, DFT calculations, often using the B3LYP hybrid functional, have been shown to provide excellent agreement with experimental data. derpharmachemica.comniscair.res.in While specific DFT studies on Pyridine, 3,4-bis(bromomethyl)- are not widely available, analysis of a related isomer, 2,6-bis(bromomethyl)pyridine (B1268884), demonstrates the insights that can be gained. In a study on 2,6-bis(bromomethyl)pyridine, the geometry was optimized using DFT with the B3LYP functional and a 6-311g(d,p) basis set. derpharmachemica.com The calculations yielded specific bond lengths and angles that are in good agreement with experimental data. derpharmachemica.com For instance, the C-C bond lengths in the pyridine ring were calculated to be in the range of 1.382 Å to 1.496 Å, and the C-Br bond lengths were found to be between 1.950 Å and 1.956 Å. derpharmachemica.com Such calculations for Pyridine, 3,4-bis(bromomethyl)- would similarly elucidate its precise three-dimensional structure.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 2,6-bis(bromomethyl)pyridine Note: This data is for an isomer and serves as an example of typical DFT results.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C | 1.382 - 1.496 | C-C-C | 118.4 - 121.1 |

| C-N | 1.334 - 1.343 | C-C-Br | 110.4 - 110.6 |

| C-H | 0.93 - 0.97 | C-C-H | 109.0 - 120.8 |

| C-Br | 1.950 - 1.956 | ||

| Data sourced from a DFT study on 2,6-bis(bromomethyl)pyridine. derpharmachemica.com |

Frontier Molecular Orbital (FMO) theory is a crucial application of quantum chemical calculations for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govresearchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high reactivity and that charge transfer can easily occur within the molecule. nih.govresearchgate.net

These calculations are routinely performed for pyridine derivatives to understand their electronic behavior and potential as reactants in various chemical transformations. niscair.res.inresearchgate.net For example, in a theoretical study of 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. derpharmachemica.com A similar analysis for Pyridine, 3,4-bis(bromomethyl)- would identify the most probable sites for nucleophilic and electrophilic attack, providing valuable information about its reactivity profile.

Table 2: Example of Frontier Molecular Orbital Energies from a DFT Study Note: This table illustrates the type of data obtained from HOMO-LUMO analysis; specific values for Pyridine, 3,4-bis(bromomethyl)- would require a dedicated study.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2056 | Electron-donating capacity |

| LUMO | -1.2901 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.9155 | Indicator of chemical reactivity and stability |

| Illustrative data based on findings for other organic molecules. researchgate.net |

Theoretical vibrational analysis is another powerful application of DFT. By calculating the second derivatives of the energy with respect to atomic displacements, a molecule's vibrational frequencies can be predicted. derpharmachemica.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) and Raman spectra. researchgate.net This comparison helps in the assignment of observed spectral bands to specific molecular vibrations. derpharmachemica.com

For many organic compounds, DFT calculations provide excellent predictions of vibrational frequencies, though a scaling factor is often applied to compensate for approximations in the theory and basis sets used. derpharmachemica.com A computational study on 2,6-bis(bromomethyl)pyridine, for instance, successfully calculated its infrared wavenumbers, which are valuable in the absence of extensive experimental data. derpharmachemica.com A similar theoretical investigation of Pyridine, 3,4-bis(bromomethyl)- would yield a predicted IR spectrum, aiding in its structural characterization and identification.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netwiley.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular flexibility, and intermolecular interactions. elifesciences.orgnih.gov

For a molecule like Pyridine, 3,4-bis(bromomethyl)-, which has flexible bromomethyl side chains, MD simulations would be invaluable for understanding its conformational landscape. nih.gov The simulations could reveal the preferred orientations of the bromomethyl groups relative to the pyridine ring and how these conformations change in different environments (e.g., in solution or in a crystal lattice). Furthermore, MD can be used to study how molecules of Pyridine, 3,4-bis(bromomethyl)- interact with each other, predicting aggregation behavior or the structure of its solid state, including potential π-π stacking interactions between pyridine rings. nih.gov

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the high-energy transition states that control the reaction rate. mit.edu DFT calculations are frequently employed to locate transition state structures and calculate their energies, providing the activation energy barrier for a given reaction step. pku.edu.cn

For Pyridine, 3,4-bis(bromomethyl)-, which is a reactive precursor in organic synthesis, computational studies could illuminate the mechanisms of its reactions. nih.gov For example, in nucleophilic substitution reactions at the bromomethyl groups, calculations could determine whether the reaction proceeds via an SN1 or SN2 mechanism, predict the stereochemical outcome, and identify any short-lived intermediates. pku.edu.cn These theoretical insights are crucial for optimizing reaction conditions and designing new synthetic pathways. mit.edu

Future Directions and Interdisciplinary Research Prospects

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of 3,4-bis(bromomethyl)pyridine often involves the use of reagents like N-bromosuccinimide (NBS) and radical initiators such as azobisisobutyronitrile (AIBN) in chlorinated solvents like carbon tetrachloride. nih.gov While effective, these methods present environmental and safety concerns, including the use of toxic solvents and reagents with low atom economy. missouri.eduorganic-chemistry.orgwikipedia.org Future research should prioritize the development of more sustainable synthetic protocols.

Green chemistry principles offer a roadmap for these improvements. acs.org This includes exploring alternative brominating agents that are less hazardous and generate benign byproducts. masterorganicchemistry.com Photocatalytic methods, which can proceed under mild conditions using visible light, present a promising avenue for the bromination of the methyl groups on a precursor like 3,4-dimethylpyridine, potentially avoiding harsh reagents and high temperatures. alfa-chemistry.com The use of greener solvents, such as supercritical fluids or bio-derived solvents, could significantly reduce the environmental footprint of the synthesis. Furthermore, developing catalytic, metal-free cascade reactions could offer a more efficient and atom-economical route to the target molecule and its derivatives. acs.orgnih.govacs.org

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Parameters

| Parameter | Conventional Method | Potential Sustainable Approach |

| Brominating Agent | N-Bromosuccinimide (NBS) nih.gov | HBr with an oxidizing agent, enzymatic bromination |

| Solvent | Carbon Tetrachloride (CCl4) nih.gov | Supercritical CO2, water, ionic liquids |

| Energy Source | Thermal (reflux) nih.gov | Photons (visible light), microwaves, ultrasound acs.org |

| Catalyst | Radical Initiator (AIBN) nih.gov | Photocatalyst, enzyme, metal-free catalyst |

| Atom Economy | Moderate to Low missouri.edu | High |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The two adjacent and reactive bromomethyl groups on the pyridine (B92270) ring are ripe for exploration in novel chemical transformations. Beyond their use as simple linkers, their proximity could be exploited for unique intramolecular reactions, leading to the formation of novel heterocyclic systems.

One area of significant potential is in cycloaddition reactions. researchgate.netacs.orgcolab.ws Upon conversion to the corresponding pyridinium (B92312) ylide, 3,4-bis(bromomethyl)pyridine could participate in [3+2] cycloaddition reactions with various dipolarophiles, leading to complex, fused-ring systems that are otherwise difficult to synthesize. researchgate.net Mechanistic studies, supported by computational analysis, could help predict and control the regioselectivity and stereoselectivity of these reactions. researchgate.net

Furthermore, the compound is an excellent precursor for macrocyclization reactions. By reacting it with various di-nucleophiles, a wide range of macrocycles containing the pyridine moiety can be constructed. nih.govacs.orgacs.org These macrocycles could find applications as host molecules in supramolecular chemistry or as ligands for metal complexes. nih.govnih.gov The study of the kinetics and thermodynamics of these macrocyclization reactions will be crucial for optimizing yields and selectively obtaining desired ring sizes.

Integration into Advanced Functional Materials for Emerging Technologies

The incorporation of 3,4-bis(bromomethyl)pyridine into advanced functional materials is a promising frontier with applications spanning electronics, sensing, and catalysis. Its rigid structure and ability to act as a versatile linker make it an ideal candidate for the construction of Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgacs.org The pyridine nitrogen can coordinate to metal centers, while the bromomethyl groups can be post-synthetically modified to introduce additional functionalities within the pores of the MOF, leading to materials with tailored properties for gas storage, separation, or heterogeneous catalysis. Luminescent MOFs based on pyridine ligands have also shown promise in sensing applications. acs.orgcapes.gov.brnih.gov

In polymer chemistry, 3,4-bis(bromomethyl)pyridine can be used as a monomer or cross-linking agent to create functional polymers. acs.org These polymers could exhibit interesting photophysical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as charge-transporting materials in solar cells. rsc.orgwiley.comcollege-de-france.frnottingham.ac.ukresearchgate.net The self-assembly of amphiphilic molecules derived from this compound could lead to the formation of structured nanomaterials like nanotubes and hydrogels. nih.govacs.orgnih.govrsc.orgacs.org

Table 2: Potential Applications of Materials Derived from Pyridine, 3,4-bis(bromomethyl)-

| Material Class | Potential Application | Key Feature |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Sensing | Tunable porosity and functionality researchgate.netrsc.orgcapes.gov.br |

| Functional Polymers | Organic Electronics, Membranes | Charge transport, selective permeability acs.orgrsc.org |

| Supramolecular Assemblies | Drug Delivery, Nanoreactors | Self-assembly, encapsulation nih.govnih.gov |

| Chemosensors | Heavy Metal Detection | Selective binding and signaling nih.gov |

Computational Design of New Derivatives with Tuned Properties and Reactivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new derivatives of 3,4-bis(bromomethyl)pyridine with tailored properties. acs.orgnih.gov Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of novel derivatives, providing insights into their stability and reactivity. researchgate.netacs.orgiaea.orgtib.eu For instance, DFT can help in understanding the mechanism of potential reactions and in designing catalysts for their synthesis. tib.eu

In silico screening methods can be used to rapidly evaluate large virtual libraries of derivatives for specific applications. nih.govauctoresonline.org For example, Quantitative Structure-Activity Relationship (QSAR) studies could predict the biological activity of derivatives for potential pharmaceutical applications. Molecular dynamics simulations can be used to model the behavior of polymers and other materials derived from 3,4-bis(bromomethyl)pyridine, aiding in the design of materials with specific mechanical or transport properties. This computational-first approach can significantly reduce the experimental effort required to identify promising new compounds and materials.

Synergistic Applications at the Interface of Organic Chemistry, Materials Science, and Catalysis

The true potential of 3,4-bis(bromomethyl)pyridine may lie in synergistic applications that bridge the traditional disciplines of organic chemistry, materials science, and catalysis. nih.govyoutube.com For example, the compound could be used to synthesize a porous polymer that also incorporates catalytic sites. Such a material could act as a "catalytic membrane" for continuous flow reactions, combining separation and catalysis in a single unit.

Another exciting prospect is the development of "smart" materials that respond to external stimuli. By incorporating photo-responsive or chemo-responsive moieties into macrocycles or polymers derived from 3,4-bis(bromomethyl)pyridine, materials could be designed to change their properties, such as color or permeability, in response to light or the presence of a specific chemical. rsc.org The development of multifunctional catalysts, where the pyridine unit and another functional group work in concert, is another promising area. rsc.orgrsc.orgrsc.org These synergistic approaches will require close collaboration between scientists from different fields to fully exploit the unique properties of this versatile chemical building block.

Q & A

Basic: What are the established synthesis protocols for 3,4-bis(bromomethyl)pyridine, and how is its purity validated?

Answer:

The synthesis of 3,4-bis(bromomethyl)pyridine typically involves bromination of the corresponding dimethylpyridine precursor. While direct protocols for the 3,4-isomer are not explicitly detailed in the literature, analogous methods for the 2,6-isomer (e.g., Dioury et al.’s protocol for 2,6-bis(bromomethyl)pyridine via bromomethylation ) can be adapted. Key steps include:

- Bromination : Use of brominating agents (e.g., NBS or HBr) under controlled temperature and solvent conditions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization :

Basic: What spectroscopic and analytical techniques are critical for distinguishing 3,4-bis(bromomethyl)pyridine from its structural isomers?

Answer:

Differentiating the 3,4-isomer from 2,6- or 2,5-isomers requires a combination of techniques:

- NMR Spectroscopy :